molecular formula C11H12Cl2OS B14049299 1-Chloro-1-(5-(chloromethyl)-2-(methylthio)phenyl)propan-2-one

1-Chloro-1-(5-(chloromethyl)-2-(methylthio)phenyl)propan-2-one

Cat. No.: B14049299
M. Wt: 263.2 g/mol
InChI Key: OLHCYCIVIGONDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro-1-(5-(chloromethyl)-2-(methylthio)phenyl)propan-2-one is an organic compound that belongs to the class of chlorinated ketones. This compound is characterized by the presence of a chloromethyl group, a methylthio group, and a chlorinated phenyl ring attached to a propanone backbone. Such compounds are often of interest in organic synthesis and industrial applications due to their reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-1-(5-(chloromethyl)-2-(methylthio)phenyl)propan-2-one typically involves the chlorination of a precursor compound. One possible route is the chlorination of 1-(5-(chloromethyl)-2-(methylthio)phenyl)propan-2-one using thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale chlorination processes using continuous flow reactors. These methods ensure consistent product quality and high yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(5-(chloromethyl)-2-(methylthio)phenyl)propan-2-one can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or primary amines in polar aprotic solvents.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate in aqueous or organic solvents.

    Reduction: Sodium borohydride or lithium aluminum hydride in dry ether or tetrahydrofuran.

Major Products Formed

    Nucleophilic Substitution: Substituted derivatives with new functional groups replacing the chloromethyl group.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its reactivity and functional groups.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(5-(chloromethyl)-2-(methylthio)phenyl)propan-2-one depends on its specific interactions with molecular targets. For example, its chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to inhibition of enzyme activity or disruption of cellular processes. The methylthio group may also interact with thiol-containing proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-1-(4-chloromethylphenyl)propan-2-one
  • 1-Chloro-1-(5-methylthio-2-chlorophenyl)propan-2-one
  • 1-Chloro-1-(5-(bromomethyl)-2-(methylthio)phenyl)propan-2-one

Uniqueness

1-Chloro-1-(5-(chloromethyl)-2-(methylthio)phenyl)propan-2-one is unique due to the combination of its functional groups, which confer distinct reactivity and potential biological activities. The presence of both chloromethyl and methylthio groups allows for diverse chemical transformations and interactions with biological targets.

Properties

Molecular Formula

C11H12Cl2OS

Molecular Weight

263.2 g/mol

IUPAC Name

1-chloro-1-[5-(chloromethyl)-2-methylsulfanylphenyl]propan-2-one

InChI

InChI=1S/C11H12Cl2OS/c1-7(14)11(13)9-5-8(6-12)3-4-10(9)15-2/h3-5,11H,6H2,1-2H3

InChI Key

OLHCYCIVIGONDD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=CC(=C1)CCl)SC)Cl

Origin of Product

United States

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